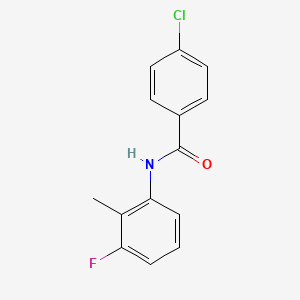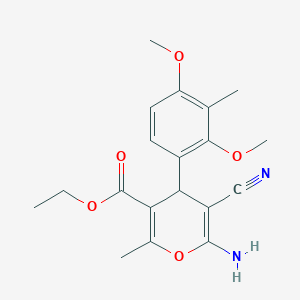![molecular formula C11H18N2OS B4955710 [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol, also known as ABIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABIM is a member of the imidazolium family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit antifungal activity against several fungal species, including Candida albicans and Aspergillus niger. This compound has also been shown to exhibit antibacterial activity against several bacterial species, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to exhibit antitumor activity against several cancer cell lines, including MCF-7 and HeLa cells.
実験室実験の利点と制限
One advantage of using [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol in lab experiments is its diverse biological activities. This compound has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a useful compound for investigating various biological processes. Another advantage is its ease of synthesis, which allows for large-scale production of the compound.
One limitation of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to exhibit various biological activities, it may also have toxic effects on cells and organisms. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for research involving [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol. One direction is to investigate its potential as a catalyst in organic synthesis reactions. Another direction is to investigate its potential as a ligand in the synthesis of metal complexes, which have been shown to exhibit various biological activities. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
The synthesis of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol involves the reaction between 2-mercapto-1-butanol and allyl bromide in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a melting point of 120-122°C. The purity of this compound can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. It has also been shown to have potential as a catalyst in organic synthesis reactions. This compound has been used as a ligand in the synthesis of metal complexes, which have been investigated for their antibacterial and antitumor activities.
特性
IUPAC Name |
(3-butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-5-6-13-10(9-14)8-12-11(13)15-7-4-2/h4,8,14H,2-3,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDJDNFKOQNFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1SCC=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4955650.png)
![N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4955673.png)
![2-[(4-benzoylbenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4955681.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)


![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4955705.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)

